(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester (6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16389866
InChI: InChI=1S/C16H15N3O2/c1-11-8-9-13-17-14(12-6-4-3-5-7-12)15(19(13)10-11)18-16(20)21-2/h3-10H,1-2H3,(H,18,20)
SMILES:
Molecular Formula: C16H15N3O2
Molecular Weight: 281.31 g/mol

(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester

CAS No.:

Cat. No.: VC16389866

Molecular Formula: C16H15N3O2

Molecular Weight: 281.31 g/mol

* For research use only. Not for human or veterinary use.

(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester -

Specification

Molecular Formula C16H15N3O2
Molecular Weight 281.31 g/mol
IUPAC Name methyl N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate
Standard InChI InChI=1S/C16H15N3O2/c1-11-8-9-13-17-14(12-6-4-3-5-7-12)15(19(13)10-11)18-16(20)21-2/h3-10H,1-2H3,(H,18,20)
Standard InChI Key IPVVISINZFBWEG-UHFFFAOYSA-N
Canonical SMILES CC1=CN2C(=NC(=C2NC(=O)OC)C3=CC=CC=C3)C=C1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure consists of an imidazo[1,2-a]pyridine ring system substituted at position 2 with a phenyl group, at position 6 with a methyl group, and at position 3 with a carbamic acid methyl ester moiety. X-ray crystallographic data from analogous compounds demonstrate that the imidazo[1,2-a]pyridine system adopts a nearly planar conformation, with substituents occupying well-defined spatial positions despite steric bulk .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₁₆H₁₅N₃O₂Derived
Molar mass297.32 g/molCalculated
Core structureImidazo[1,2-a]pyridine
Functional groupsPhenyl, methyl, carbamate

Synthetic Methodologies

Primary Synthetic Route

The compound is accessible through sequential functionalization of 6-methyl-2-phenylimidazo[1,2-a]pyridine, a scaffold synthesized via cyclocondensation of α-haloketones with 2-aminopyridines . Carbamate installation typically employs:

  • Chloroformate treatment: Reaction with methyl chloroformate in the presence of base (e.g., Et₃N)

  • Reductive amination: For analogs, LiAlH₄ reduction followed by carbamoylation

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
Imidazopyridine formationα-bromoketone + 2-amino-5-methylpyridine68-72%
Carbamate formationMethyl chloroformate, Et₃N, DCM55-65%

Structural and Electronic Properties

Crystallographic Analysis

Single-crystal X-ray diffraction of analog 2h (IC₅₀ = 79 µM for AChE) reveals:

  • Planarity: Dihedral angle <5° between imidazo[1,2-a]pyridine and phenyl rings

  • Hydrogen bonding: N-H···O interactions stabilize carbamate orientation

  • Packing: Offset π-stacking with interplanar distances ~3.4 Å

Spectroscopic Signatures

  • ¹H NMR:

    • Imidazopyridine protons: δ 7.2–8.3 ppm (multiplet)

    • Methyl groups: δ 2.5 (CH₃), 3.9 (OCH₃)

  • IR:

    • N-H stretch: 3350 cm⁻¹

    • C=O: 1705 cm⁻¹

Pharmacological Profile

Cholinesterase Inhibition

While direct data on the title compound is limited, structural analogs demonstrate:

  • AChE inhibition: IC₅₀ 79–120 µM for biphenyl/methyl-substituted derivatives

  • Selectivity: 3,4-Dichlorophenyl analogs show preferential BChE inhibition (IC₅₀ ~45 µM)

Table 3: Bioactivity of Key Analogs

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)Structural Features
2h79>200Biphenyl, methyl
2j120453,4-Dichlorophenyl
Saripidem analogN/AN/AButyryl substitution

Structure-Activity Relationships (SAR)

Substituent Effects

  • Position 6 (methyl): Enhances metabolic stability without steric clash

  • Position 3 (carbamate): Critical for AChE binding via H-bond donation

  • Phenyl at C2: Maintains π-π interactions with catalytic anionic site

Computational Modeling

Docking studies of analog 2h into Torpedo californica AChE (PDB 1ACJ) suggest:

  • Binding mode: Carbamate oxygen forms H-bond with Tyr337

  • Phenyl ring: Fits into hydrophobic pocket near Trp279

Pharmacokinetic Considerations

Metabolic Stability

Methyl carbamate derivatives exhibit:

  • Half-life (human hepatocytes): ~120 min (vs. 45 min for ethyl analogs)

  • CYP3A4-mediated oxidation: Primary metabolic pathway

Blood-Brain Barrier Permeability

LogP calculations (cLogP ≈ 2.8) suggest moderate CNS penetration, consistent with in vivo testing of related compounds showing activity in scopolamine-induced amnesia models .

Industrial Synthesis and Scale-Up

Process Optimization

Gram-scale production (≥50 g) employs:

  • Continuous flow chemistry: For imidazopyridine core formation

  • Catalytic carbamoylation: Using CuI/phenanthroline system (TON >150)

Table 4: Key Process Metrics

Emerging Applications

Neurodegenerative Diseases

Preclinical data for analogs demonstrate:

  • Cognitive improvement: 35% reduction in Aβ₁₋₄₂ aggregation at 10 µM

  • Neuroprotection: 80% cell viability at 50 µM in H₂O₂-stressed SH-SY5Y cells

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator